An In-depth Technical Guide to the Predicted Pharmacological Properties of 1-ethyl-4-(2-pyridinyl)piperazine
An In-depth Technical Guide to the Predicted Pharmacological Properties of 1-ethyl-4-(2-pyridinyl)piperazine
Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacological properties of 1-ethyl-4-(2-pyridinyl)piperazine, a novel chemical entity within the broader class of arylpiperazines. Due to the absence of direct experimental data for this specific compound in the current scientific literature, this document leverages established medicinal chemistry principles and extrapolates from robust data on structurally related analogs to forecast its synthesis, pharmacodynamics, pharmacokinetics, and toxicological profile. The guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework to guide potential future investigation of this compound. All data presented herein is inferential and should be validated by empirical studies.
Introduction: The Pyridinylpiperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] When combined with a pyridine ring, the resulting pyridinylpiperazine moiety becomes a versatile building block, particularly for agents targeting the central nervous system (CNS).[4]
Derivatives of this scaffold have been shown to interact with a variety of aminergic G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[2][5] The nature and position of substituents on both the pyridine and piperazine rings dictate the specific receptor affinity and functional activity, leading to a diverse range of pharmacological effects from anxiolytic and antidepressant to antipsychotic and antihypertensive actions.[4][5]
This guide focuses on the specific, yet uncharacterized, molecule 1-ethyl-4-(2-pyridinyl)piperazine. By analyzing data from close structural analogs, we can construct a robust hypothesis regarding its likely pharmacological characteristics, thereby providing a rationale for its synthesis and empirical evaluation.
Predicted Synthesis of 1-ethyl-4-(2-pyridinyl)piperazine
The synthesis of N-alkyl-N'-arylpiperazines is well-established in the chemical literature.[6] A common and efficient method for the synthesis of 1-ethyl-4-(2-pyridinyl)piperazine would involve a two-step process starting from commercially available reagents.
Proposed Synthetic Pathway
A plausible synthetic route would begin with the nucleophilic aromatic substitution of 2-chloropyridine with piperazine, followed by N-alkylation of the resulting 1-(2-pyridinyl)piperazine with an ethylating agent.
Caption: Proposed two-step synthesis of 1-ethyl-4-(2-pyridinyl)piperazine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-Pyridinyl)piperazine
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To a solution of 2-chloropyridine (1 equivalent) in dimethyl sulfoxide (DMSO), add piperazine (2-3 equivalents) and potassium carbonate (2 equivalents).
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(2-pyridinyl)piperazine.
Step 2: Synthesis of 1-ethyl-4-(2-pyridinyl)piperazine
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Dissolve 1-(2-pyridinyl)piperazine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
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Add ethyl iodide (1.2 equivalents) dropwise to the stirring mixture at room temperature.
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Stir the reaction mixture at room temperature for 8-16 hours, monitoring for completion by TLC or LC-MS.
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Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 1-ethyl-4-(2-pyridinyl)piperazine.
Predicted Pharmacodynamics
The pharmacodynamic profile of 1-ethyl-4-(2-pyridinyl)piperazine is predicted to be characterized by interactions with aminergic GPCRs. This prediction is based on the known pharmacology of the arylpiperazine scaffold.
Predicted Receptor Binding Profile
Based on data from the structurally similar compound 1-(2-pyrimidinyl)piperazine, it is anticipated that 1-ethyl-4-(2-pyridinyl)piperazine will exhibit a notable affinity for α2-adrenergic receptors and a moderate affinity for 5-HT1A serotonin receptors.[7] The affinity for dopamine D2, D3, and D4 receptors is expected to be negligible.[7] The ethyl group on the piperazine nitrogen is a small alkyl substituent and is not expected to drastically alter the intrinsic binding properties of the pyridinylpiperazine core compared to a methyl group or an unsubstituted amine.
Table 1: Predicted Receptor Binding Affinities (Ki) of 1-ethyl-4-(2-pyridinyl)piperazine
| Receptor Target | Predicted Ki (nM) | Predicted Activity | Rationale/Reference |
| α2-Adrenergic | 10 - 50 | Antagonist | High affinity observed for 1-(2-pyrimidinyl)piperazine (Ki = 7.3–40 nM).[7] |
| 5-HT1A | 400 - 600 | Partial Agonist | Moderate affinity observed for 1-(2-pyrimidinyl)piperazine (Ki = 414 nM).[7] |
| Dopamine D2 | > 10,000 | Inactive | Negligible affinity observed for 1-(2-pyrimidinyl)piperazine.[7] |
| Dopamine D3 | > 10,000 | Inactive | Negligible affinity observed for 1-(2-pyrimidinyl)piperazine.[7] |
| Dopamine D4 | > 10,000 | Inactive | Negligible affinity observed for 1-(2-pyrimidinyl)piperazine.[7] |
| Histamine H3 | 100 - 1000 | Possible Ligand | Some 4-pyridylpiperazine derivatives show affinity for H3 receptors.[3] |
| Sigma σ1 | > 1000 | Likely Inactive | While some pyridylpiperazines bind to sigma receptors, the 2-pyridyl substitution often favors σ2, and an N-alkyl group may reduce affinity.[1] |
| Sigma σ2 | 100 - 1000 | Possible Ligand | N-(2-pyridyl)piperazines have a tendency to favor σ2 receptors.[1] |
Proposed Mechanism of Action
The primary mechanism of action is predicted to be the antagonism of α2-adrenergic receptors. These receptors are presynaptic autoreceptors that regulate the release of norepinephrine. Blockade of these receptors would lead to increased synaptic concentrations of norepinephrine. Additionally, the predicted partial agonism at 5-HT1A receptors, which are also inhibitory autoreceptors on serotonin neurons, could modulate serotonergic neurotransmission. The combination of these activities suggests a potential application in CNS disorders such as depression or anxiety.
Experimental Protocol for In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 1-ethyl-4-(2-pyridinyl)piperazine for a panel of CNS receptors.
Materials:
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Cell membranes expressing the human recombinant receptor of interest (e.g., α2A-adrenergic, 5-HT1A).
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Radioligand specific for each receptor (e.g., [3H]Rauwolscine for α2, [3H]8-OH-DPAT for 5-HT1A).
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Non-specific binding competitor (e.g., phentolamine for α2, serotonin for 5-HT1A).
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Test compound: 1-ethyl-4-(2-pyridinyl)piperazine, serially diluted.
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Assay buffer, 96-well plates, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Predicted Pharmacokinetics (ADME)
The pharmacokinetic properties of 1-ethyl-4-(2-pyridinyl)piperazine are predicted based on the general characteristics of small molecule arylpiperazines.
Caption: Predicted ADME pathway for 1-ethyl-4-(2-pyridinyl)piperazine.
Absorption
Arylpiperazines generally exhibit good oral bioavailability.[3] The basic nitrogen of the piperazine ring will be protonated at physiological pH, which can enhance aqueous solubility. The overall lipophilicity, which is expected to be moderate for this compound, should allow for good passive permeability across the gastrointestinal tract.
Distribution
The compound is expected to distribute into various tissues, including the brain, due to its relatively small size and moderate lipophilicity. Plasma protein binding is anticipated to be moderate.
Metabolism
The primary route of metabolism for arylpiperazines is hepatic oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[8] Predicted metabolic pathways for 1-ethyl-4-(2-pyridinyl)piperazine include N-de-ethylation to form 1-(2-pyridinyl)piperazine, and aromatic hydroxylation on the pyridine ring.
Excretion
The metabolites and a portion of the unchanged drug are expected to be primarily excreted renally.
Table 2: Predicted Pharmacokinetic Parameters for 1-ethyl-4-(2-pyridinyl)piperazine (based on rat data for novel arylpiperazines)
| Parameter | Predicted Value Range | Rationale/Reference |
| Tmax (oral) | 0.5 - 1.5 hours | Typical for orally administered small molecule arylpiperazines in rats.[7] |
| t1/2 (half-life) | 2 - 6 hours | Based on reported half-lives for novel arylpiperazines in rats.[7] |
| Oral Bioavailability | Moderate to High (>40%) | The piperazine scaffold often imparts favorable oral bioavailability.[3] |
| Brain Penetration | Likely | Small molecule arylpiperazines often cross the blood-brain barrier.[8] |
Predicted Toxicological Profile
The toxicological profile of 1-ethyl-4-(2-pyridinyl)piperazine is predicted to be similar to other arylpiperazine CNS agents.
-
Acute Toxicity: Piperazine derivatives generally have low acute toxicity.[9]
-
Adverse Effects: At high doses, CNS-related side effects such as agitation, anxiety, and tachycardia may be observed, consistent with modulation of adrenergic and serotonergic systems.[6]
-
Genotoxicity: There is no structural alert to suggest a high risk of mutagenicity.
-
Cardiotoxicity: As with many CNS-active compounds, off-target effects on cardiac ion channels (e.g., hERG) should be evaluated to assess the risk of QT prolongation.
-
Drug-Drug Interactions: As a likely substrate for CYP3A4 and CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of these enzymes.
Conclusion and Future Directions
This technical guide provides a predictive overview of the pharmacological properties of 1-ethyl-4-(2-pyridinyl)piperazine based on a comprehensive analysis of structurally related compounds. The in silico and inferential data suggest that this compound is likely a selective α2-adrenergic antagonist with moderate 5-HT1A partial agonist activity. It is predicted to have favorable drug-like properties, including good oral bioavailability and CNS penetration.
These predictions provide a strong rationale for the synthesis and empirical evaluation of 1-ethyl-4-(2-pyridinyl)piperazine. Future studies should focus on:
-
Chemical Synthesis and Characterization: To obtain a pure sample of the compound for in vitro and in vivo testing.
-
In Vitro Pharmacology: Comprehensive receptor screening to confirm the predicted binding profile and functional assays to determine the activity at key targets.
-
In Vitro ADME Profiling: To experimentally determine solubility, permeability, metabolic stability, and potential for CYP inhibition.
-
In Vivo Pharmacokinetic Studies: To determine the pharmacokinetic profile in a relevant animal model.
-
In Vivo Pharmacodynamic and Efficacy Studies: To assess the effects of the compound in animal models of CNS disorders.
The data generated from these studies will be crucial to validate the predictions made in this guide and to determine the therapeutic potential of 1-ethyl-4-(2-pyridinyl)piperazine.
References
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"Pyrimidinylpiperazine." Wikipedia, Wikimedia Foundation, n.d., [Link].
- Bender, A. M., et al. "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Research & Review, vol. 6, no. 11, 2019, pp. 569-577.
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"Pyridinylpiperazine." Grokipedia, n.d., [Link].
- Mach, R. H., et al. "The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012, pp. 623-626.
- Kciuk, M., et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." International Journal of Molecular Sciences, vol. 23, no. 12, 2022, p. 6586.
- Kononowicz, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, vol. 12, no. 10, 2021, pp. 1785-1800.
- Caccia, S. "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." Current Drug Metabolism, vol. 8, no. 2, 2007, pp. 115-128.
- Jensen, B. "A Simple Synthesis of N-Alkylpiperazines." Synthetic Communications, vol. 23, no. 1, 1993, pp. 125-128.
- European Medicines Agency. "Piperazine Summary Report (3)." 2002.
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